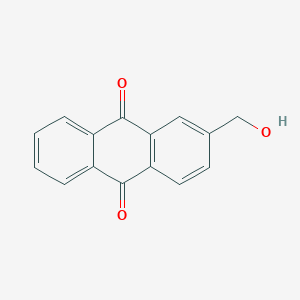

2-(Hydroxymethyl)anthraquinone

Descripción general

Descripción

2-(Hidroximetil)antraquinona, también conocida como 2-Hidroximetil-9,10-antracenodiona, es un derivado de la antraquinona con la fórmula molecular C15H10O3 y un peso molecular de 238.24 g/mol . Este compuesto es conocido por sus amplios efectos antiinflamatorios y se encuentra en varias plantas medicinales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un enfoque clásico para sintetizar derivados de la antraquinona, incluida la 2-(Hidroximetil)antraquinona, implica la ciclación intramolecular de derivados del ácido 2-(4-alquilbenzoil)benzoico en cloruro de pirofosforilo . Este método permite la formación de la estructura del anillo de la antraquinona.

Métodos de producción industrial: Los métodos de producción industrial para la 2-(Hidroximetil)antraquinona no están ampliamente documentados. El enfoque general implica el uso de técnicas de síntesis orgánica para lograr la pureza y el rendimiento deseados.

Análisis De Reacciones Químicas

Tipos de reacciones: 2-(Hidroximetil)antraquinona experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo alcohol bencílico puede oxidarse a un aldehído.

Reducción: Los grupos carbonilo de la antraquinona pueden reducirse bajo condiciones específicas.

Reacciones fotoredox: Este compuesto puede experimentar reacciones de redox intramoleculares en estado excitado, donde el alcohol bencílico se oxida y los grupos carbonilo de la antraquinona se reducen.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).

Reacciones fotoredox: Estas reacciones generalmente ocurren en soluciones acuosas bajo irradiación de luz.

Productos principales:

Oxidación: Formación del aldehído correspondiente.

Reducción: Formación del alcohol o hidroquinona correspondientes.

Reacciones fotoredox: Formación simultánea de productos oxidados y reducidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(Hydroxymethyl)anthraquinone is characterized by its anthraquinone core with a hydroxymethyl substituent at the 2-position. Its molecular formula is C₁₅H₁₀O₃, and it has been identified in several plant species, notably in Rubia yunnanensis and Handroanthus impetiginosus .

Pharmacological Applications

1. Anticancer Activity

HMA exhibits notable anticancer properties by inhibiting cancer cell proliferation. Research indicates that anthraquinones, including HMA, target essential cellular proteins involved in cancer progression, such as kinases and topoisomerases . In vitro studies have demonstrated that HMA can reduce the viability of various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and apoptosis induction .

Case Study:

- A study evaluated the effects of HMA on gastric cancer cells (AGS). Results showed significant cytotoxicity with IC₅₀ values indicating potent anticancer activity .

2. Anti-inflammatory Effects

HMA has been reported to possess broad-spectrum anti-inflammatory properties. It mitigates inflammatory responses by downregulating pro-inflammatory cytokines and inhibiting oxidative stress pathways .

Case Study:

- In experiments involving Hedyotis diffusa extracts containing HMA, researchers observed a reduction in inflammation markers in animal models of acute inflammation .

3. Neuroprotective Properties

Research indicates that HMA may protect neuronal cells from oxidative damage. It enhances antioxidant enzyme activity, providing a protective effect against neurodegenerative conditions .

Case Study:

- In vitro studies demonstrated that HMA could significantly increase cell viability in oxidative stress-induced neuronal models by modulating oxidative stress markers and enhancing mitochondrial function .

Industrial Applications

1. Photoremovable Protecting Group

HMA serves as a photoremovable protecting group in organic synthesis. Its ability to release functional groups upon exposure to light makes it valuable in chemical caging applications .

2. Textile and Dye Industry

Anthraquinones are widely used as dyes due to their vibrant colors and stability. HMA's derivatives are explored for their potential as environmentally friendly dyes in textiles .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings/Results |

|---|---|---|

| Anticancer | Targets cellular proteins, induces apoptosis | Significant cytotoxicity against AGS cells (IC₅₀ values) |

| Anti-inflammatory | Reduces cytokine levels, inhibits oxidative stress | Decreased inflammation markers in animal models |

| Neuroprotective | Enhances antioxidant defenses | Increased neuronal cell viability under oxidative stress |

| Photoremovable Protecting Group | Light-induced release of functional groups | Effective in organic synthesis applications |

| Textile Industry | Used as a dye | Environmentally friendly dyeing processes |

Mecanismo De Acción

El mecanismo de acción de la 2-(Hidroximetil)antraquinona implica varias vías:

Efectos antiinflamatorios: Inhibe la activación de la vía de señalización NF-κB, reduciendo la producción de citoquinas inflamatorias como TNF-α, IL-6 e IL-1β.

Actividad antioxidante: Aumenta los niveles de superóxido dismutasa (SOD) y glutatión (GSH) mientras reduce los niveles de malondialdehído (MDA), ejerciendo así efectos antioxidantes.

Reacciones fotoredox: El compuesto experimenta reacciones de redox intramoleculares en estado excitado, que implican la desprotonación del protón C–H bencílico mediado por el solvente.

Comparación Con Compuestos Similares

2-(Hidroximetil)antraquinona se puede comparar con otros derivados de la antraquinona:

Compuestos similares:

Unicidad: 2-(Hidroximetil)antraquinona es única debido a sus propiedades antiinflamatorias y antioxidantes específicas, así como a su capacidad para experimentar reacciones fotoredox, lo que la convierte en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales .

Actividad Biológica

2-(Hydroxymethyl)anthraquinone is a notable compound within the anthraquinone family, recognized for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data related to its biological effects, particularly in the realms of antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

This compound (C15H10O3) is characterized by its anthraquinone backbone with a hydroxymethyl group at the 2-position. This structural modification is significant as it influences the compound's solubility and biological interactions.

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. It has been shown to combat oxidative stress by enhancing the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in cellular models.

- Case Study : In human embryonic kidney cells (HEK293), this compound restored glutathione levels and total antioxidant capacity depleted by cisplatin exposure, indicating its protective role against chemotherapy-induced oxidative damage .

| Cell Type | Oxidative Stress Inducer | Outcome |

|---|---|---|

| HEK293 | Cisplatin | Restored GSH, increased TAC |

| PC12 | H2O2 | Reduced NO release, improved cell viability |

| HUVEC | H2O2 | Increased viability, reduced MDA levels |

2. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammatory markers in various cell lines.

- Mechanism : The compound downregulates pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin levels .

3. Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the induction of reactive oxygen species (ROS).

- Research Findings : In studies involving breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis via caspase activation .

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Breast Cancer | Inhibition of proliferation | Induction of apoptosis via caspases |

| Liver Cancer | Reduced tumor growth | Modulation of oxidative stress responses |

4. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been documented against bacterial strains such as Staphylococcus aureus.

Propiedades

IUPAC Name |

2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKHAJGLEVKEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169278 | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17241-59-7 | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017241597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.